2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-
Description
The compound 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- (CAS# 220914-34-1) is a cinnamic acid derivative featuring a dimethylamino-propoxy substituent on the phenyl ring at the para position. The (2E) configuration denotes the trans stereochemistry of the double bond in the propenoic acid chain. This compound is classified as a research chemical, particularly relevant in pharmaceutical studies as an intermediate or impurity/metabolite in drug development .
Properties
IUPAC Name |
(E)-3-[4-[3-(dimethylamino)propoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)10-3-11-18-13-7-4-12(5-8-13)6-9-14(16)17/h4-9H,3,10-11H2,1-2H3,(H,16,17)/b9-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAURYHOHNGKAIZ-RMKNXTFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220914-34-1 | |
| Record name | (2E)-3-[4-[3-(Dimethylamino)propoxy]phenyl]-2-propenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220914-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a convergent approach:
- Preparation of the substituted phenol intermediate bearing the 3-(dimethylamino)propoxy side chain.
- Coupling of this intermediate with an acrylic acid or acrylic acid derivative to form the 2-propenoic acid structure with the desired (2E) configuration.
Detailed Preparation Methods
Synthesis of the 4-(3-(dimethylamino)propoxy)phenyl Intermediate
- Starting material: 4-hydroxyphenol or 4-hydroxybenzaldehyde derivatives.
- Alkylation: The phenol group is alkylated using 3-dimethylaminopropyl halides (e.g., 3-(dimethylamino)propyl chloride or bromide) under basic conditions (e.g., potassium tert-butoxide or sodium hydride) in a polar aprotic solvent such as dimethylacetamide or dimethylformamide.
- Reaction conditions: Typically, reflux or moderate heating (50–80 °C) for several hours ensures complete substitution.
- Outcome: Formation of 4-(3-(dimethylamino)propoxy)phenyl compound with high yield (often >80%).
Formation of the Acrylic Acid Moiety via Knoevenagel Condensation or Heck Coupling
Two main pathways are reported:
Knoevenagel Condensation
- Reagents: The substituted phenyl aldehyde derivative (if starting from 4-hydroxybenzaldehyde) is condensed with malonic acid or its derivatives in the presence of a base (e.g., piperidine or pyridine).
- Conditions: Reflux in an alcohol solvent (ethanol or methanol) for several hours.
- Mechanism: Formation of the α,β-unsaturated carboxylic acid via condensation and subsequent decarboxylation.
- Stereochemistry: The reaction favors the (2E)-isomer due to thermodynamic stability.
- Purification: Acid-base extraction followed by recrystallization.
Palladium-Catalyzed Heck Coupling
- Reagents: The substituted phenyl halide (e.g., bromide or iodide) is coupled with acrylic acid or its esters.
- Catalysts: PdCl2(dppf)·DCM or other palladium complexes with phosphine ligands.
- Base: Cesium carbonate or potassium phosphate.
- Solvent: Mixtures of dioxane/water or acetonitrile.
- Conditions: Heating at reflux or under microwave irradiation (80–120 °C) for several hours.
- Advantages: High regio- and stereoselectivity, scalability.
- Workup: Filtration, extraction, and chromatographic purification.
Post-Synthetic Modifications and Purification
- Neutralization: Acid-base neutralization to remove residual catalysts or reagents.
- Adsorption: Use of adsorbents such as magnesium polysilicate to remove salts and impurities.
- Dehydration: Vacuum drying or reduced pressure distillation to remove solvents.
- Final purification: Recrystallization or chromatographic techniques to obtain pure (2E)-2-propenoic acid derivative.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation of 4-hydroxyphenyl | 3-(dimethylamino)propyl bromide, KOtBu, DMA, 60 °C, 2 h | 80–90 | High selectivity, mild conditions |
| Knoevenagel condensation | Substituted aldehyde, malonic acid, piperidine, EtOH, reflux, 4 h | 60–75 | Thermodynamically favored (2E)-isomer |
| Heck coupling | PdCl2(dppf)·DCM, Cs2CO3, dioxane/H2O, reflux, 16 h | 85–95 | Scalable, high stereoselectivity |
| Purification | Mg polysilicate adsorption, vacuum drying | — | Removes impurities and residual salts |
Research Findings and Optimization
- Catalyst choice: PdCl2(dppf)·DCM has proven effective for coupling reactions with high turnover and selectivity.
- Bases: Cesium carbonate and potassium phosphate provide optimal yields in Heck coupling.
- Solvent systems: Mixed aqueous-organic solvents improve solubility and reaction rates.
- Temperature control: Microwave-assisted heating can reduce reaction times significantly (e.g., from hours to minutes).
- Inhibitors and antioxidants: Use of polymerization inhibitors during esterification steps prevents premature polymerization of acrylic acid derivatives.
- Scale-up: Optimized procedures have been demonstrated to be scalable with consistent yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table highlights key structural analogs and their properties:
Key Observations :
- Polarity and Solubility: The dimethylamino group in the target compound enhances water solubility compared to nonpolar substituents like decyloxy (). However, it is less polar than hydroxyl or nitro groups .
- Thermal Stability : Nitro-substituted analogs (e.g., 2-nitrocinnamic acid) exhibit higher melting points due to strong intermolecular interactions, whereas the target compound’s stability is inferred from similar cinnamic acid derivatives (stable under recommended storage conditions) .
Biological Activity
Overview
2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-, commonly referred to as a derivative of propenoic acid, is an organic compound characterized by its unique structure that includes a dimethylamino group linked through a propoxy chain to a phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.
- Molecular Formula: C₁₄H₁₉NO₃
- Molecular Weight: 249.30 g/mol
- CAS Number: 220914-34-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological responses. The exact pathways involved can vary based on the specific application and target.
Anticancer Properties
Research indicates that 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Table 1: Summary of Biological Activities
| Activity | Findings |
|---|---|
| Anticancer | Induces apoptosis in various cancer cell lines; inhibits tumor growth. |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines in cell cultures. |
| Antioxidant | Exhibits potential antioxidant activity by scavenging free radicals. |
Case Study: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cells. The results indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory properties of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)-. The results showed that the compound inhibited the NF-kB signaling pathway, which is critical in regulating immune responses and inflammation.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Propenoic acid, 3-(3,4-dimethoxyphenyl), (E)- | Contains methoxy groups instead of dimethylamino | Moderate anticancer activity |
| 2-Propenoic acid, 3-(4-hydroxyphenyl), methyl ester | Hydroxy group present | Enhanced anti-inflammatory effects |
The unique structure of 2-Propenoic acid, 3-[4-[3-(dimethylamino)propoxy]phenyl]-, (2E)- distinguishes it from similar compounds, particularly due to the presence of the dimethylamino group which enhances its biological activity.
Q & A
Q. What personal protective equipment (PPE) protocols should be implemented for safe handling of this compound during laboratory synthesis?
- Methodological Answer : Respiratory protection should be selected based on exposure levels: P95 respirators (NIOSH) or P1 filters (EU) for low exposure, and OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher concentrations. Full-body protective suits and chemical-resistant gloves are required to prevent dermal contact. Ensure compliance with OSHA (29 CFR 1910) and CEN standards. Conduct regular exposure assessments via air sampling to validate PPE efficacy .
Q. How can researchers design a synthetic route for 2-propenoic acid derivatives with analogous functional groups?
- Methodological Answer : Focus on esterification or coupling reactions, leveraging catalytic methods (e.g., palladium-catalyzed cross-coupling) for introducing the 3-(dimethylamino)propoxy substituent. Use protecting groups (e.g., tert-butoxycarbonyl) for amine functionality during synthesis. Monitor reaction progress via TLC or HPLC, and optimize solvent systems (e.g., DMF or THF) to enhance solubility of aromatic intermediates .
Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Combine - and -NMR to verify the (2E)-configuration and substituent positions. Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (e.g., expected [M+H] peak). Infrared (IR) spectroscopy can validate carbonyl (C=O) and ether (C-O-C) functional groups. Cross-reference data with NIST Chemistry WebBook for consistency .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in synthesizing derivatives with sterically hindered substituents?
- Methodological Answer : Screen catalysts (e.g., Pd(PPh)) and ligands (e.g., XPhos) to improve coupling efficiency. Adjust temperature gradients (e.g., 60–100°C) and solvent polarity (e.g., DMSO for polar intermediates). Employ microwave-assisted synthesis to reduce reaction time. Use computational tools (e.g., DFT calculations) to predict steric hindrance effects .
Q. How can contradictory spectral data during structural elucidation of novel analogs be resolved?
- Methodological Answer : Perform 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals. Utilize isotopic labeling (e.g., - or -enriched precursors) for complex spin systems. Validate against crystallographic data (if available) or compare with synthetic standards. Cross-check fragmentation patterns in HRMS with predicted pathways .
Q. What experimental strategies are effective in studying the compound’s role in enzyme inhibition or metabolic pathways?
- Methodological Answer : Conduct kinetic assays (e.g., Michaelis-Menten plots) to assess inhibition constants (). Use X-ray crystallography or cryo-EM to resolve binding modes with target enzymes. Perform molecular docking simulations (e.g., AutoDock Vina) to predict interaction sites. Validate findings with CRISPR-edited cell lines to isolate metabolic effects .
Q. What methodologies are recommended for preclinical assessment of acute toxicity in rodent models?
- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) and 436 (acute dermal toxicity). Dose rodents with escalating concentrations (10–1000 mg/kg) and monitor for clinical signs (e.g., respiratory distress, neurobehavioral changes). Perform histopathology on liver and kidney tissues. Compare results with structurally related compounds to establish structure-toxicity relationships .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
